Tin mesoporphyrin

Catalog No.
S543932
CAS No.
106344-20-1
M.F
C34H36Cl2N4O4Sn
M. Wt
754.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin mesoporphyrin

CAS Number

106344-20-1

Product Name

Tin mesoporphyrin

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride

Molecular Formula

C34H36Cl2N4O4Sn

Molecular Weight

754.3 g/mol

InChI

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

InChI Key

LLDZJTIZVZFNCM-UHFFFAOYSA-J

SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]

Solubility

Soluble in DMSO, not in water

Synonyms

Stannsoporfin USAN; Tin mesoporphyrin; SNMPP; SnMP; Sn Mesoporphyrin; Stanate; Stannsoporfin. tin (IV) mesoporphyrin IX dichloride.

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]

Description

The exact mass of the compound Stanate is 754.11356 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neonatal Hyperbilirubinemia Treatment

Specific Scientific Field: Pediatrics and neonatology.

Summary: Stannsoporfin is being investigated as a potential treatment for neonates at risk of developing severe hyperbilirubinemia (jaundice) Neonatal jaundice is a common condition characterized by yellowing of the skin and eyes in newborns, typically occurring within the first few days after birth

Methods of Application: Stannsoporfin is a heme oxygenase inhibitor that aims to reduce bilirubin production in at-risk infants. The safety and effectiveness of stannsoporfin are still under investigation by the U.S. Food and Drug Administration (FDA). Currently, phototherapy is the standard treatment to help clear bilirubin from the body.

Results: If approved, stannsoporfin would become the first pharmacologic option in the U.S. specifically indicated for treating severe neonatal jaundice. The Fast Track designation granted by the FDA facilitates its development and review process .

Prevention of Neonatal Jaundice

Summary: Stannsoporfin is also being studied for its potential to prevent neonatal jaundice in at-risk infants.

Methods of Application: The application method for preventing neonatal jaundice using stannsoporfin is still under investigation. Researchers are exploring its efficacy in reducing bilirubin levels before they reach toxic levels.

Results: Clinical studies are ongoing, and further data are needed to establish its effectiveness in preventing neonatal jaundice .

Reduction of Edema and Hematoma in Spontaneous Intracerebral Hemorrhage (ICH)

Specific Scientific Field: Neurology and critical care.

Methods of Application: The specific methods of application for this indication are still being researched. Researchers are examining its effects on brain edema and hematoma resolution.

Results: Preliminary findings suggest that stannsoporfin may play a role in managing ICH-related complications, but further clinical trials and data are necessary to confirm its efficacy .

Tin mesoporphyrin is a synthetic metalloporphyrin that serves as a potent inhibitor of heme oxygenase, an enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide. Its chemical structure includes a tin ion coordinated to a mesoporphyrin framework, which is derived from protoporphyrin IX. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions associated with elevated bilirubin levels, such as neonatal hyperbilirubinemia.

Stanate dust might irritate the respiratory system upon inhalation []. As a general precaution, proper handling procedures for laboratory chemicals should be followed when working with stanates.

Tin mesoporphyrin primarily functions by inhibiting the activity of heme oxygenase, thereby preventing the conversion of heme to biliverdin and subsequently to bilirubin. This inhibition can lead to an accumulation of heme, which may have both beneficial and adverse effects depending on the context of its use. The pharmacokinetics of tin mesoporphyrin reveal a half-life of approximately 3.8 hours following intravenous administration, with minimal urinary excretion of the compound itself .

The biological activity of tin mesoporphyrin is notably linked to its role as a competitive inhibitor of heme oxygenase. It has been shown to effectively reduce total bilirubin concentrations in preterm newborns, thus mitigating the risk of kernicterus—a serious condition resulting from high bilirubin levels . Additionally, its use has been associated with transient cutaneous photosensitivity as a side effect .

Tin mesoporphyrin can be synthesized through various methods, including:

  • Chemical Synthesis: The synthesis typically involves the coordination of tin ions to mesoporphyrin precursors. This may include steps such as:
    • Formation of the porphyrin structure from δ-aminolevulinic acid.
    • Metalation with tin salts under controlled conditions.
  • Biological Synthesis: Some methods leverage biological systems to produce metalloporphyrins through enzymatic pathways that involve heme synthesis.

Tin mesoporphyrin is primarily utilized in clinical settings for:

  • Neonatal Hyperbilirubinemia: It is used to prevent excessive bilirubin levels in newborns, reducing the need for phototherapy and exchange transfusions .
  • Research: Its role as a heme oxygenase inhibitor makes it valuable in studies exploring bilirubin metabolism and related disorders.

Research indicates that tin mesoporphyrin interacts with various metabolic pathways due to its inhibition of heme oxygenase. This interaction can lead to alterations in bilirubin metabolism and may influence other enzymatic activities within the liver. Studies have highlighted potential concerns regarding the accumulation of heme and its pro-oxidant properties, necessitating further investigation into safe usage protocols .

Tin mesoporphyrin shares similarities with other metalloporphyrins but is unique due to its specific inhibitory action on heme oxygenase. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Tin protoporphyrinInhibits heme oxygenase; used for similar indicationsMore potent than tin mesoporphyrin in some contexts
StannsoporfinInvestigational drug for hyperbilirubinemiaSimilar mechanism but different chemical structure
Iron protoporphyrinEssential in hemoglobin; does not inhibit heme oxygenasePlays a critical role in oxygen transport

Tin mesoporphyrin's unique profile lies in its selective inhibition of heme oxygenase while maintaining a distinct pharmacological profile compared to these related compounds.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

754.113564 g/mol

Monoisotopic Mass

754.113564 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KAE1U0G7Q

Drug Indication

Investigated for use/treatment in liver disease, metabolic disease, and pediatric indications.

Pharmacology

Stannsoporfin is a chemical compound being investigated for use as a medicament in the treatment of infant jaundice. Stannsoporfin is also known to inhibit heme metabolism in mammals, to control the rate of tryptophan metabolism in mammals, and to increase the rate at which heme is excreted by mammals.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin.

Other CAS

106344-20-1

Absorption Distribution and Excretion

Not absorbed orally

Wikipedia

Tin_mesoporphyrin

Biological Half Life

3.8 hours following i.v. administration of 1 mumole per kg body weight

Dates

Modify: 2024-04-14
1: Burt TD, Seu L, Mold JE, Kappas A, McCune JM. Naive human T cells are activated and proliferate in response to the heme oxygenase-1 inhibitor tin mesoporphyrin. J Immunol. 2010 Nov 1;185(9):5279-88. Epub 2010 Oct 4. PubMed PMID: 20921523.
2: Tiwari M, Chandra R, Das SK, Prakash S. Tin mesoporphyrin in conjunction with retinoic acid reverses the retinoic acid induced enhancement of phospholipase A(2) activity in vivo in rats. Artif Cells Blood Substit Immobil Biotechnol. 2007;35(3):275-85. PubMed PMID: 17573627.
3: Abate A, Zhao H, Wong RJ, Stevenson DK. The role of Bach1 in the induction of heme oxygenase by tin mesoporphyrin. Biochem Biophys Res Commun. 2007 Mar 16;354(3):757-63. Epub 2007 Jan 18. PubMed PMID: 17257585; PubMed Central PMCID: PMC1805812.
4: DeSandre GH, Wong RJ, Morioka I, Contag CH, Stevenson DK. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model. Biol Neonate. 2006;89(3):139-46. Epub 2005 Oct 3. PubMed PMID: 16205054.
5: Koeppen AH, Dickson AC, Smith J. Heme oxygenase in experimental intracerebral hemorrhage: the benefit of tin-mesoporphyrin. J Neuropathol Exp Neurol. 2004 Jun;63(6):587-97. PubMed PMID: 15217087.
6: Reddy P, Najundaswamy S, Mehta R, Petrova A, Hegyi T. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant. J Perinatol. 2003 Sep;23(6):507-8. PubMed PMID: 13679941.
7: Laftah AH, Raja K, Simpson RJ, Peters TJ. Effect of Tin-mesoporphyrin, an inhibitor of haem catabolism, on intestinal iron absorption. Br J Haematol. 2003 Jul;122(2):298-304. PubMed PMID: 12846900.
8: Nalos M, Vassilev D, Pittner A, Asfar P, Brückner UB, Schneider EM, Georgieff M, Radermacher P, Froeba G. Tin-mesoporphyrin for inhibition of heme oxygenase during long-term hyperdynamic porcine endotoxemia. Shock. 2003 Jun;19(6):526-32. PubMed PMID: 12785007.
9: Martínez JC, García HO, Otheguy LE, Drummond GS, Kappas A. Treatment of hyperbilirubinemia pharmacologic approach SnMP(tin-mesoporphyrin). J Perinatol. 2001 Dec;21 Suppl 1:S101-3; discussion S104-7. PubMed PMID: 11803428.
10: Chen Y, Zhang B, Chen JG, Huang DY. Solvent effects on the absorption and fluorescence characteristics of tin(IV) mesoporphyrin. Spectrochim Acta A Mol Biomol Spectrosc. 2001 Oct;57(12):2451-6. PubMed PMID: 11767838.
11: Wagner KR, Hua Y, de Courten-Myers GM, Broderick JP, Nishimura RN, Lu SY, Dwyer BE. Tin-mesoporphyrin, a potent heme oxygenase inhibitor, for treatment of intracerebral hemorrhage: in vivo and in vitro studies. Cell Mol Biol (Noisy-le-grand). 2000 May;46(3):597-608. PubMed PMID: 10872746.
12: Lutton JD, Jiang S, Drummond GS, Abraham NG, Kappas A. Comparative pharmacology of zinc mesoporphyrin and tin mesoporphyrin: toxic actions of zinc mesoporphyrin on hematopoiesis and progenitor cell mobilization. Pharmacology. 1999 Jan;58(1):44-50. PubMed PMID: 9831830.
13: Rubaltelli FF, Dario C, Zancan L. Congenital nonobstructive, nonhemolytic jaundice: effect of tin-mesoporphyrin. Pediatrics. 1995 Jun;95(6):942-4. PubMed PMID: 7761229.
14: Valaes T, Petmezaki S, Henschke C, Drummond GS, Kappas A. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin. Pediatrics. 1994 Jan;93(1):1-11. PubMed PMID: 8265301.
15: Böni RE, Huch Böni RA, Galbraith RA, Drummond GS, Kappas A. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine. Pharmacology. 1993 Nov;47(5):318-29. PubMed PMID: 8265722.
16: Cannon JB, Martin C, Drummond GS, Kappas A. Targeted delivery of a heme oxygenase inhibitor with a lyophilized liposomal tin mesoporphyrin formulation. Pharm Res. 1993 May;10(5):715-21. PubMed PMID: 8321837.
17: Galbraith RA, Drummond GS, Kappas A. Suppression of bilirubin production in the Crigler-Najjar type I syndrome: studies with the heme oxygenase inhibitor tin-mesoporphyrin. Pediatrics. 1992 Feb;89(2):175-82. PubMed PMID: 1734381.
18: Fort FL, Gold J. Phototoxicity of tin protoporphyrin, tin mesoporphyrin, and tin diiododeuteroporphyrin under neonatal phototherapy conditions. Pediatrics. 1989 Dec;84(6):1031-7. PubMed PMID: 2531365.
19: Galbraith RA, Kappas A. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria. Hepatology. 1989 Jun;9(6):882-8. PubMed PMID: 2714739.

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